[(Octadecylazanediyl)bis(methylene)]bis[methyl(phosphinic acid)]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Octadecylazanediyl)bis(methylene)]bis[methyl(phosphinic acid)] is a phosphinic acid derivative known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Octadecylazanediyl)bis(methylene)]bis[methyl(phosphinic acid)] typically involves the reaction of octadecylamine with formaldehyde and hypophosphorous acid. The reaction proceeds through a Mannich-type mechanism, where the amine, formaldehyde, and hypophosphorous acid react to form the desired phosphinic acid derivative . The reaction conditions often include the use of acetic acid as a solvent and a temperature range of 60-80°C to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as palladium or copper can enhance the reaction efficiency and reduce the reaction time . Additionally, microwave-assisted synthesis has been explored to further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
[(Octadecylazanediyl)bis(methylene)]bis[methyl(phosphinic acid)] undergoes various chemical reactions, including:
Reduction: Reduction of the phosphinic acid groups can be achieved using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphinic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: [(Octadecylazanediyl)bis(methylene)]bis[methyl(phosphonic acid)]
Reduction: [(Octadecylazanediyl)bis(methylene)]bis[methyl(phosphine)]
Substitution: [(Octadecylazanediyl)bis(methylene)]bis[methyl(alkylphosphinic acid)]
Scientific Research Applications
[(Octadecylazanediyl)bis(methylene)]bis[methyl(phosphinic acid)] has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a corrosion inhibitor in biological systems.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of surfactants and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of [(Octadecylazanediyl)bis(methylene)]bis[methyl(phosphinic acid)] involves its ability to form strong hydrogen bonds and coordinate with metal ions. The phosphinic acid groups can chelate metal ions, making it effective in applications such as corrosion inhibition and metal ion sequestration . Additionally, its long hydrophobic chain allows it to interact with lipid membranes, which is crucial for its antimicrobial activity .
Comparison with Similar Compounds
[(Octadecylazanediyl)bis(methylene)]bis[methyl(phosphinic acid)] can be compared with other phosphinic acid derivatives:
[(Octadecylazanediyl)bis(methylene)]bis[methyl(phosphonic acid)]: Similar structure but with phosphonic acid groups instead of phosphinic acid groups, leading to different reactivity and applications.
[(Octadecylazanediyl)bis(methylene)]bis[methyl(alkylphosphinic acid)]: Contains alkyl groups instead of hydrogen atoms on the phosphinic acid groups, affecting its solubility and reactivity.
The uniqueness of [(Octadecylazanediyl)bis(methylene)]bis[methyl(phosphinic acid)] lies in its combination of a long hydrophobic chain and reactive phosphinic acid groups, making it versatile for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
89439-60-1 |
---|---|
Molecular Formula |
C22H49NO4P2 |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
[[hydroxy(methyl)phosphoryl]methyl-octadecylamino]methyl-methylphosphinic acid |
InChI |
InChI=1S/C22H49NO4P2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(21-28(2,24)25)22-29(3,26)27/h4-22H2,1-3H3,(H,24,25)(H,26,27) |
InChI Key |
LPPPAFLTUIERPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CP(=O)(C)O)CP(=O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.